2-(pyridin-3-yloxy)pyrazine
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Overview
Description
2-(pyridin-3-yloxy)pyrazine is a heterocyclic compound that features a pyrazine ring bonded to a pyridin-3-yloxy group. This compound is part of a broader class of nitrogen-containing heterocycles, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
Target of Action
Related compounds, such as pyrimidinamine derivatives, have been reported to exhibit anti-tubercular activity against mycobacterium tuberculosis h37ra . They also show anti-fibrotic activities against immortalized rat hepatic stellate cells (HSC-T6) .
Biochemical Pathways
Related compounds have been shown to inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture medium in vitro . This suggests that these compounds may affect the collagen synthesis pathway, leading to their anti-fibrotic effects.
Result of Action
Related compounds have been shown to exhibit significant anti-tubercular activity against mycobacterium tuberculosis h37ra and anti-fibrotic activities against immortalized rat hepatic stellate cells (HSC-T6) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyridin-3-yloxy)pyrazine typically involves the reaction of pyrazine derivatives with pyridin-3-ol. One common method includes the nucleophilic substitution reaction where the hydroxyl group of pyridin-3-ol reacts with a halogenated pyrazine under basic conditions. For example, the reaction can be carried out using potassium carbonate as a base in a polar aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(pyridin-3-yloxy)pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound, potentially leading to the formation of pyrazine derivatives with altered electronic properties.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(pyridin-3-yloxy)pyrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(pyridin-2-yloxy)pyrazine
- 2-(pyridin-4-yloxy)pyrazine
- 2-(pyridin-3-yloxy)pyrimidine
Uniqueness
2-(pyridin-3-yloxy)pyrazine is unique due to its specific substitution pattern, which can influence its electronic properties and reactivity. This uniqueness makes it a valuable compound for the development of new materials and pharmaceuticals with tailored properties.
Properties
IUPAC Name |
2-pyridin-3-yloxypyrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c1-2-8(6-10-3-1)13-9-7-11-4-5-12-9/h1-7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBRLXNOEUKRVHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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